![molecular formula C17H18N4O4 B2506006 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909677-15-1](/img/structure/B2506006.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insights into the possible characteristics and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as dibenzo[1,4]dioxin-1-carboxamides, involves a variety of methods to prepare the required substituted dibenzo[1,4]dioxin-1-carboxylic acids. These processes can be challenging due to the lack of regiospecific syntheses for many of the compounds, leading to mixtures of regioisomers that are sometimes difficult to separate . Similarly, the synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives, which share a structural motif with the compound of interest, is characterized by the use of IR, 1H and 13C NMR, and mass spectra for characterization . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a carboxamide group, which is a common feature in many biologically active molecules. The presence of a morpholine ring, as indicated in the compound's name, suggests increased solubility and potential for interaction with biological targets. The dibenzo[1,4]dioxin moiety is known to intercalate with DNA, which could imply similar properties for the compound .
Chemical Reactions Analysis
The chemical reactions of related compounds, such as the dibenzo[1,4]dioxin-1-carboxamides, involve interactions with biological targets like DNA. These compounds are known to act as weakly binding DNA-intercalating agents, which could suggest that this compound may also interact with DNA or other biological macromolecules in a similar fashion .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds exhibit a range of activities that are influenced by their physical and chemical properties. For instance, the antimicrobial activity of the synthesized 6-oxopyrimidin-1(6H)-yl benzamide derivatives is screened against various bacteria and fungi, with some compounds showing good to excellent activity . The antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides also suggests that structural analogs could possess similar properties .
Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
Research into synthesizing novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, reveals applications in developing anti-inflammatory and analgesic agents. These compounds have been found to exhibit significant COX-2 inhibitory activity, showcasing potential for therapeutic use in inflammation and pain management (A. Abu‐Hashem et al., 2020).
Antimicrobial Activity
The design and synthesis of novel benzamide derivatives demonstrate applications in antimicrobial activities. Specifically, morpholine substituted dihydropyrimidone carboxamides have shown potent antibacterial effects, indicating their potential in developing new antimicrobial agents (K. Devarasetty et al., 2019).
Anti-hyperglycemic Evaluation
The synthesis of carboximidamides derived from cyanamides linked with the pyrimidine moiety and their evaluation for anti-hyperglycemic activity suggest applications in diabetes management. Some compounds have shown significant reduction in serum glucose levels, presenting a basis for further exploration as anti-diabetic agents (A. Moustafa et al., 2021).
SARS-CoV Protease Inhibitors
The development of thieno[2,3-d]pyrimidine derivatives as potent SARS-CoV 3C-like protease inhibitors highlights applications in antiviral research. These compounds exhibit activity against influenza A neuraminidase virus, suggesting potential roles in designing antiviral therapeutics (Amira S. Abd El-All et al., 2016).
Diuretic Activity
Research into biphenyl benzothiazole-2-carboxamide derivatives for their diuretic activity elucidates applications in managing conditions requiring diuresis. Among the synthesized compounds, some have shown promising diuretic effects, indicating potential utility in treating edema or hypertension (M. Yar & Zaheen Hasan Ansari, 2009).
Mechanism of Action
Target of action
Compounds with similar structures have been found to exhibit antibacterial activity , suggesting that their targets might be bacterial proteins or enzymes.
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many antibacterial compounds work by inhibiting essential bacterial enzymes or disrupting bacterial cell walls .
Biochemical pathways
If it does have antibacterial activity, it might affect pathways related to bacterial cell wall synthesis or protein production .
Result of action
If it does have antibacterial activity, it might result in the death of bacterial cells or the inhibition of their growth .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYIRUELDLRJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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